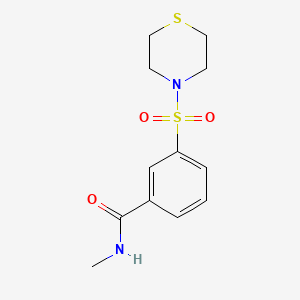
N-methyl-3-(4-thiomorpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-(4-thiomorpholinylsulfonyl)benzamide is a chemical compound that has been widely used in scientific research. This compound is also known as MTSEA, which is an abbreviation for Methanethiosulfonate Ethylammonium. MTSEA is a sulfhydryl-reactive compound that can be used to modify proteins and other biomolecules. The purpose of
作用机制
MTSEA reacts with sulfhydryl groups in proteins, which can result in the modification of protein function. The reaction between MTSEA and sulfhydryl groups is reversible, which allows for the study of protein function in real-time. MTSEA has also been shown to modify the function of ion channels by altering the conformation of the channel protein.
Biochemical and Physiological Effects:
MTSEA has been shown to have a wide range of biochemical and physiological effects. These effects include the modification of protein function, the alteration of ion channel function, and the inhibition of enzyme activity. MTSEA has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
MTSEA has several advantages for use in lab experiments. It is a highly reactive compound that can be used to modify proteins in a specific and reversible manner. MTSEA is also relatively easy to synthesize and purify. However, there are also some limitations to the use of MTSEA. It can be toxic to cells at high concentrations, and it may react with other biomolecules in addition to sulfhydryl groups.
未来方向
There are several future directions for research on MTSEA. One area of research is the development of new sulfhydryl-reactive compounds that are less toxic and more specific than MTSEA. Another area of research is the use of MTSEA in the study of protein-protein interactions. MTSEA has also been used to study the function of ion channels, and future research may focus on the development of new ion channel modulators based on the structure of MTSEA. Finally, MTSEA may have potential therapeutic applications, and future research may focus on the development of new drugs based on the structure of MTSEA.
合成方法
MTSEA is synthesized by reacting N-methyl-3-(4-chlorosulfonyl)benzamide with thiomorpholine in the presence of a base. The reaction produces MTSEA as a white crystalline solid. The purity of MTSEA can be improved by recrystallization from ethanol.
科学研究应用
MTSEA has been used in a wide range of scientific research applications. One of the most common applications is the modification of cysteine residues in proteins. MTSEA reacts with cysteine residues to form a covalent bond, which can be used to study protein structure and function. MTSEA has also been used to study the function of ion channels, which are important for the transmission of signals in the nervous system.
属性
IUPAC Name |
N-methyl-3-thiomorpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-13-12(15)10-3-2-4-11(9-10)19(16,17)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNAVLGAVMYVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6074326.png)
![4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6074329.png)

![7-[(4R)-4-hydroxy-L-prolyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074342.png)
![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(phenoxyacetyl)-1H-pyrazole](/img/structure/B6074347.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B6074351.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6074356.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6074373.png)
![1-{3-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6074382.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-furylmethyl)-2-pyrrolidinone](/img/structure/B6074386.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6074391.png)
![2-(methoxymethyl)-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074394.png)
